molecular formula C17H19N3O2 B607293 Elsubrutinib CAS No. 1643570-24-4

Elsubrutinib

Katalognummer B607293
CAS-Nummer: 1643570-24-4
Molekulargewicht: 297.36
InChI-Schlüssel: UNHZLHSLZZWMNP-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elsubrutinib is a novel fixed-dose combination of the Bruton’s tyrosine kinase (BTK) inhibitor . It is under investigation for the treatment of autoimmune diseases . It has been tested in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies .


Synthesis Analysis

The synthesis of Elsubrutinib starts with the Suzuki coupling of 4-bromo-1 H-indole-7-carboxamide with the borate ester catalyzed by Pd .


Molecular Structure Analysis

Elsubrutinib is a selective covalent BTK inhibitor . It is a small molecule with the molecular formula C17H19N3O2 .


Chemical Reactions Analysis

Elsubrutinib is a small-molecule inhibitor that targets BTK. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .


Physical And Chemical Properties Analysis

Elsubrutinib is a solid compound with a molecular weight of 297.35 . It is administered orally .

Wissenschaftliche Forschungsanwendungen

  • Acalabrutinib in B Cell Malignancies : Acalabrutinib has been shown to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib. It is used for treating chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom’s macroglobulinemia (Wu, Zhang, & Liu, 2016).

  • Clinical Trial for Mantle Cell Lymphoma : A study demonstrated that acalabrutinib offers a high rate of durable responses and a favorable safety profile in patients with relapsed or refractory mantle cell lymphoma (Wang et al., 2017).

  • Resistance to Acalabrutinib in CLL : Research indicates that CLL relapse on acalabrutinib is primarily mediated by mutations in BTK, similar to ibrutinib. This highlights the importance of monitoring BTK resistance for timely clinical intervention (Woyach et al., 2019).

  • Effects in Mouse Models of CLL : Acalabrutinib showed potent inhibition of BTK in vivo, leading to decreased activation of key signaling molecules and significant reductions in tumor burden in mouse models of chronic lymphocytic leukemia (Herman et al., 2016).

  • Potential in COVID-19 Treatment : Acalabrutinib was associated with reduced inflammation and clinical improvement in COVID-19 patients. This suggests that targeting excessive host inflammation with a BTK inhibitor is a therapeutic strategy in severe COVID-19 (Roschewski et al., 2020).

  • Comparison of BTK Inhibitors : Comparative analysis of BTK inhibitors, including acalabrutinib, highlighted differences in adverse effects, suggesting that ibrutinib-associated atrial fibrillation may be caused by binding to other kinases (Estupiñán, Berglöf, Zain, & Smith, 2021).

  • Efficacy in Chronic Lymphocytic Leukemia : Acalabrutinib has demonstrated high efficacy, durability of response, and long-term safety in patients with relapsed/refractory chronic lymphocytic leukemia, justifying its further investigation in untreated and treated patients with CLL/SLL (Byrd et al., 2019).

Safety And Hazards

Elsubrutinib has been tested in a multicentre, double-blind, randomised, controlled, phase 2 trial . The safety profile was found to be acceptable .

Zukünftige Richtungen

Elsubrutinib is currently under development for the treatment of systemic lupus erythematosus and lupus nephritis . It is also being investigated for the treatment of rheumatoid arthritis .

Eigenschaften

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsubrutinib

CAS RN

1643570-24-4
Record name Elsubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELSUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
77
Citations
R Fleischmann, A Friedman, E Drescher… - The Lancet …, 2022 - thelancet.com
… administered ABBV-599 (ie, upadacitinib 15 mg plus elsubrutinib 60 mg), elsubrutinib 60 mg, elsubrutinib 20 mg, elsubrutinib 5 mg, upadacitinib 15 mg, or placebo. Randomisation was …
Number of citations: 4 www.thelancet.com
JT Merrill, Y Tanaka, D D'cruz, K Vila, D Siri, X Zeng… - 2023 - ard.bmj.com
Background ABBV-599 is a novel combination of elsubrutinib (ELS; a selective BTK inhibitor) and upadacitinib (UPA; a JAK inhibitor) that targets non-overlapping signaling pathways …
Number of citations: 4 ard.bmj.com
S Bhatnagar, L Siovitz, A Friedman, W Liu… - 2023 - ard.bmj.com
Background ABBV-599 is a novel combination of upadacitinib (UPA), a reversible JAK inhibitor approved for the treatment of several autoimmune diseases, and elsubrutinib (ELS), a …
Number of citations: 0 ard.bmj.com
A Rubbert-Roth - The Lancet Rheumatology, 2022 - thelancet.com
… In this study, the safety and efficacy of the Bruton's tyrosine kinase (BTK) inhibitor elsubrutinib combined with the Janus kinase (JAK) inhibitor upadacitinib were evaluated in adults with …
Number of citations: 0 www.thelancet.com
PC Taylor - The Lancet Rheumatology, 2023 - thelancet.com
… combination of the BTK inhibitor elsubrutinib and the Janus kinase (JAK) inhibitor upadacitinib. However, this approach also failed to show benefit for elsubrutinib as a monotherapy or …
Number of citations: 2 www.thelancet.com
B Tasso, A Spallarossa, E Russo, C Brullo - Molecules, 2021 - mdpi.com
… Elsubrutinib inhibits BTK with less potency compared to other compounds [45], but it is able … In addition, Elsubrutinib demonstrated efficacy in pre-clinical models of RA and SLE [46]. …
Number of citations: 32 www.mdpi.com
MC Gaudreau, J Fann, S Contrepois, A Friedman… - 2023 - ard.bmj.com
… In a phase 2 study of SLE patients, upadacitinib (UPA, Janus kinase inhibitor) given alone or in combination with elsubrutinib (ABBV-599, Bruton’s tyrosine kinase inhibitor) resulted in …
Number of citations: 0 ard.bmj.com
S Chapman, LS Gold, HW Lim - Journal of the American Academy of …, 2022 - Elsevier
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) intracellular signaling pathway is implicated in the pathogenesis of a number of inflammatory dermatoses. …
Number of citations: 23 www.sciencedirect.com
P Lin, D Zhang, J Lin - Current Topics in Medicinal Chemistry, 2023 - ingentaconnect.com
… The most potential BTK inhibitors used in the therapy of AD mainly include elsubrutinib, fenebrutinib, poseltinib, rilzabrutinib, spebrutinib, evobrutinib, remibrutinib, tolebrutinib, and …
Number of citations: 3 www.ingentaconnect.com
S Nakayamada, Y Tanaka - Expert Opinion on Investigational …, 2023 - Taylor & Francis
… both SRI-4 and steroid dose reduction to ≤10 mg prednisone equivalent once daily at week 24, which was the primary endpoint, was 54.8% in the upadacitinib 30 mg + elsubrutinib 60 …
Number of citations: 4 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.